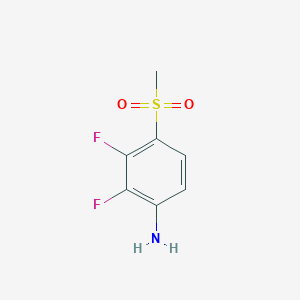
2,3-Difluoro-4-(methylsulfonyl)aniline
Descripción general
Descripción
2,3-Difluoro-4-(methylsulfonyl)aniline is an aromatic compound characterized by the presence of two fluorine atoms at the 2 and 3 positions, a methylsulfonyl group at the 4 position, and an aniline group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-(methylsulfonyl)aniline typically involves the introduction of fluorine atoms and a methylsulfonyl group onto an aniline derivative. One common method is the electrophilic aromatic substitution reaction, where aniline is first fluorinated at the 2 and 3 positions using a fluorinating agent such as Selectfluor. The methylsulfonyl group can then be introduced using a sulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Difluoro-4-(methylsulfonyl)aniline can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The methylsulfonyl group can be reduced to a methylthio group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Formation of substituted anilines or thiols.
Oxidation: Formation of nitrosoaniline or nitroaniline.
Reduction: Formation of methylthioaniline.
Aplicaciones Científicas De Investigación
2,3-Difluoro-4-(methylsulfonyl)aniline has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Incorporated into polymers and other materials to enhance their properties, such as thermal stability and resistance to degradation.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2,3-Difluoro-4-(methylsulfonyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the methylsulfonyl group can influence its solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Difluoroaniline: Lacks the methylsulfonyl group, making it less versatile in certain applications.
4-(Methylsulfonyl)aniline: Lacks the fluorine atoms, which can reduce its binding affinity and stability in biological systems.
2,3-Difluoro-4-(methylthio)aniline: Contains a methylthio group instead of a methylsulfonyl group, which can alter its chemical reactivity and biological properties.
Uniqueness
2,3-Difluoro-4-(methylsulfonyl)aniline is unique due to the combination of fluorine atoms and a methylsulfonyl group, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
2,3-difluoro-4-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2S/c1-13(11,12)5-3-2-4(10)6(8)7(5)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKOCNXWAJOYJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=C(C=C1)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















